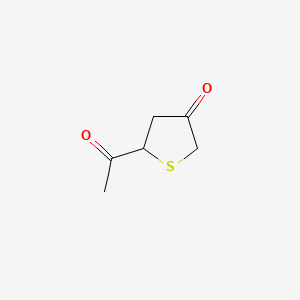
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE is a complex organic compound with the molecular formula C14H3I4NO3 and a molecular weight of 740.8 g/mol It is known for its unique structure, which includes multiple iodine atoms, a cyano group, a hydroxy group, and a fluorone core
Preparation Methods
The synthesis of 4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE typically involves multi-step organic reactions. . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the cyano group can participate in nucleophilic addition reactions, and the iodine atoms can undergo substitution reactions. These interactions enable the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
4,5-DIIODO-9-CYANO-3-HYDROXY-6-FLUORONE can be compared with other similar compounds such as:
This compound: Similar in structure but may differ in the position of functional groups.
Tetraiodohydrocyanofluorescein: Another compound with multiple iodine atoms and a cyano group, used in similar applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
CAS No. |
144735-94-4 |
|---|---|
Molecular Formula |
C14H5I2NO3 |
Molecular Weight |
489.007 |
IUPAC Name |
3-hydroxy-4,5-diiodo-6-oxoxanthene-9-carbonitrile |
InChI |
InChI=1S/C14H5I2NO3/c15-11-9(18)3-1-6-8(5-17)7-2-4-10(19)12(16)14(7)20-13(6)11/h1-4,18H |
InChI Key |
UUFCQMLPOQDACR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1C(=C3C=CC(=O)C(=C3O2)I)C#N)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


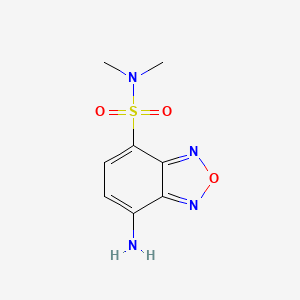
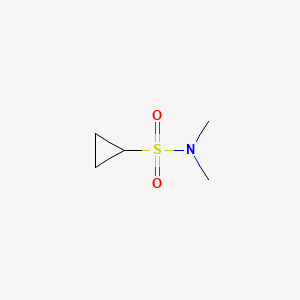
![Silanediol, [(dimethylamino)methyl]-(9CI)](/img/structure/B582865.png)
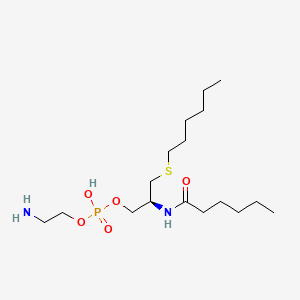
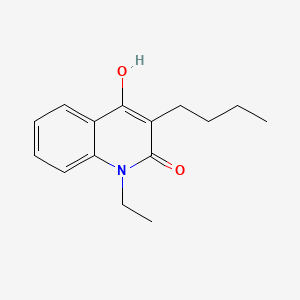

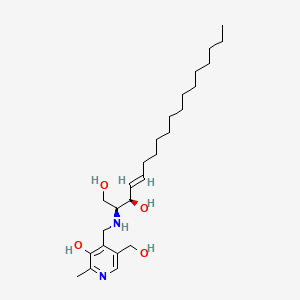
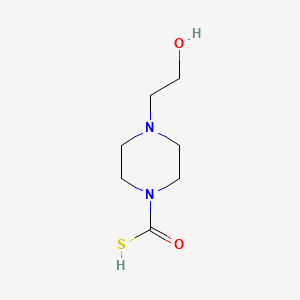
![1,4-Diazabicyclo[2.2.2]octan-2-OL](/img/structure/B582882.png)
